molecular formula C9H8Cl2O2 B2731599 2-(2,6-dichlorophenyl)propanoic Acid CAS No. 2012-78-4

2-(2,6-dichlorophenyl)propanoic Acid

Cat. No. B2731599
CAS RN: 2012-78-4
M. Wt: 219.06
InChI Key: RKKDBMSOQDOIRB-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)propanoic acid is an organic compound . It is a potential non-steroidal anti-inflammatory drug and an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid .


Molecular Structure Analysis

The molecular formula of 2-(2,6-dichlorophenyl)propanoic acid is C9H8Cl2O2 . The polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule, similar to that of HDMPA .


Physical And Chemical Properties Analysis

2-(2,6-dichlorophenyl)propanoic acid appears as a powder . It has a molecular weight of 219.07 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 316.0±27.0 °C at 760 mmHg, and a flash point of 144.9±23.7 °C .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Preparation and Structural Studies : 2-(2,6-dichlorophenyl)propanoic acid has been utilized in the synthesis of various compounds. For instance, its derivative, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized through condensation, chlorination, and esterification, with its structure confirmed by methods like IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014).

Photochemical Behavior

  • Photochemical Analysis : Studies have shown complex photochemical behavior in aqueous solutions of derivatives of 2-(2,6-dichlorophenyl)propanoic acid, such as dichlorprop. This compound, under various conditions, forms several photoproducts, including chlorophenols (L. Meunier, Emmanuelle Gauvin, P. Boule, 2002).

Pharmaceutical and Biological Studies

  • Biological Activity and Synthesis : A derivative, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, was synthesized to improve chemical stability and liposolubility for potential pharmaceutical applications. This compound is readily hydrolyzed to release bioactive danshensu, with its crystal structure analyzed via X-ray diffraction (Lei Chen et al., 2016).
  • Enzyme Inhibition Properties : Certain derivatives of 2-(2,6-dichlorophenyl)propanoic acid have been identified as powerful inhibitors of the Carbonyl Reductase enzyme, which is significant in the development of resistance to anticancer treatments (Seth Adu Amankrah et al., 2021).

Molecular Docking and Structural Analysis

  • Structural Investigations and Docking Studies : Various derivatives of 2-(2,6-dichlorophenyl)propanoic acid have been studied using spectroscopic and theoretical calculations, indicating their potential in biological activities and as nonlinear optical materials (K. Vanasundari et al., 2018).

Crystallography and Absolute Configuration

  • Vibrational Circular Dichroism Studies : The enantiomers of derivatives of 2-(2,6-dichlorophenyl)propanoic acid have been studied using vibrational circular dichroism for understanding their absolute configuration, important in stereochemical analysis (Jiangtao He, P. Polavarapu, 2005).

properties

IUPAC Name

2-(2,6-dichlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5(9(12)13)8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDBMSOQDOIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dichlorophenyl)propanoic Acid

CAS RN

2012-78-4
Record name 2-(2,6-dichlorophenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
C Tintori, A Brai, MC Dasso Lang… - Journal of Medicinal …, 2016 - ACS Publications
Preventing HIV transmission by the use of a vaginal microbicide is a topic of considerable interest in the fight against AIDS. Both a potent anti-HIV agent and an efficient formulation are …
Number of citations: 23 pubs.acs.org

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